molecular formula C14H12N2O6S B14512099 Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate CAS No. 62901-59-1

Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate

Cat. No.: B14512099
CAS No.: 62901-59-1
M. Wt: 336.32 g/mol
InChI Key: BOEBRTIHXAPDHH-UHFFFAOYSA-N
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Description

Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate, often involves the Gewald reaction, Paal-Knorr synthesis, and other condensation reactions. These methods typically require sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions may vary, but common reagents include phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of an ethylthiophene moiety with a dinitrobenzoate group provides distinct chemical and biological properties that differentiate it from other thiophene derivatives .

Properties

CAS No.

62901-59-1

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

methyl 2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoate

InChI

InChI=1S/C14H12N2O6S/c1-3-9-4-5-12(23-9)13-10(14(17)22-2)6-8(15(18)19)7-11(13)16(20)21/h4-7H,3H2,1-2H3

InChI Key

BOEBRTIHXAPDHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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